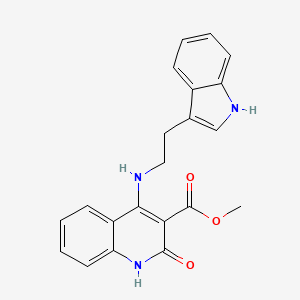

methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound featuring a 4-amino-substituted 2-oxo-1,2-dihydroquinoline core esterified at the 3-position. The 4-amino group is functionalized with a 2-(1H-indol-3-yl)ethyl moiety, which introduces aromatic and hydrogen-bonding capabilities due to the indole ring. This structure is analogous to bioactive quinoline derivatives, which are frequently explored for anticancer, anti-inflammatory, and kinase inhibitory activities .

Properties

IUPAC Name |

methyl 4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-27-21(26)18-19(15-7-3-5-9-17(15)24-20(18)25)22-11-10-13-12-23-16-8-4-2-6-14(13)16/h2-9,12,23H,10-11H2,1H3,(H2,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGSNQPYDATFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction enables quinoline synthesis via cyclization of aniline derivatives with β-keto esters. For Intermediate A :

- Starting Material : Ethyl 3-(2-aminophenyl)-3-oxopropanoate undergoes cyclization in polyphosphoric acid (PPA) at 120–140°C to form the 2-oxo-1,2-dihydroquinoline-3-carboxylate framework.

- Esterification : Hydrolysis of the ethyl ester followed by re-esterification with methanol under acidic conditions yields the methyl ester.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | PPA, 130°C, 4 h | 75–85 |

| Methyl Ester Formation | MeOH, H2SO4, reflux, 6 h | 90 |

Functionalization at Position 4

Intermediate A requires introduction of the amino group at position 4.

- Nitration/Reduction : Direct nitration of the quinoline core at position 4 using HNO3/H2SO4, followed by catalytic hydrogenation (H2, Pd/C) yields the 4-amino derivative.

- Alternative Pathway : Pfitzinger reaction with isatin derivatives provides direct access to 4-aminoquinolines but with lower regioselectivity.

Side Chain Introduction: 2-(1H-Indol-3-yl)ethylamine Coupling

The 4-amino group of Intermediate A is coupled with 2-(1H-indol-3-yl)ethylamine via reductive amination or nucleophilic substitution.

Reductive Amination

- Aldehyde Intermediate : Oxidation of Intermediate A at position 4 using MnO2 or Dess-Martin periodinane generates the 4-oxo derivative.

- Condensation : Reacting the aldehyde with 2-(1H-indol-3-yl)ethylamine in isopropyl alcohol under reflux forms an imine intermediate.

- Reduction : Sodium borohydride (NaBH4) in methanol reduces the imine to the secondary amine.

Optimization :

- Microwave-assisted condensation (160°C, 3 h) improves reaction efficiency.

- Polar aprotic solvents (DMF, DMSO) enhance solubility but may require inert atmospheres.

Reaction Data :

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Condensation | Isopropyl alcohol, reflux | 70 |

| Microwave-Assisted | Toluene, 160°C, 3 h | 85 |

| Reduction | NaBH4, MeOH, 25°C | 90 |

Nucleophilic Substitution

- Leaving Group Introduction : Treating Intermediate A with POCl3 converts the 4-amino group to a chloro derivative.

- Amination : Reaction with 2-(1H-indol-3-yl)ethylamine in DMF at 80°C for 12 h substitutes the chloride.

Challenges :

- Competing side reactions at the electron-rich quinoline core.

- Steric hindrance from the indole ethyl group necessitates excess amine (2–3 eq).

Structural and Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinoline moiety can intercalate into DNA, affecting gene expression and cell proliferation. These interactions lead to the compound’s biological effects, such as inhibition of cancer cell growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The table below compares the target compound with structurally related quinoline derivatives:

Key Observations:

- Indole vs. Arylalkyl Substituents: The indole ethylamino group in the target compound distinguishes it from analogs with benzylamino (e.g., ) or adamantyl-carboxamide (e.g., ) groups. Indole derivatives often exhibit enhanced interactions with aromatic residues in enzyme binding pockets .

- Ester vs.

- 2-Oxo vs. 4-Oxo Quinolines: The 2-oxo-1,2-dihydroquinoline core (target compound) differs from 4-oxo analogs (e.g., ), which may alter tautomerization behavior and hydrogen-bonding patterns .

Physicochemical Properties

- Molecular Weight : The target compound (C21H19N3O3) has a molecular weight of 373.40 g/mol, slightly lower than the ethyl 7-chloro analog (402.89 g/mol, ) due to the absence of chlorine and sulfur.

- Solubility : Methyl esters (e.g., target compound, ) are more lipophilic than carboxylic acids (logP ~2.5–3.5), favoring passive diffusion across biological membranes .

Biological Activity

Methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features an indole moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate demonstrated significant inhibition against Staphylococcus aureus and Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Data

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | Staphylococcus aureus | 3.90 |

| Methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | MRSA | <1 |

| Methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | Mycobacterium tuberculosis | 0.93 |

These results indicate that the compound has potent antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it exhibited preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblast cells.

Cytotoxicity and Antiproliferative Effects

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Significant antiproliferative effect |

| MCF7 (Breast Cancer) | 7.5 | Moderate antiproliferative effect |

| Vero (Non-tumor) | >100 | Low cytotoxicity |

These findings suggest that methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate may selectively target cancer cells while exhibiting low toxicity to normal cells.

The proposed mechanism of action for this compound involves the inhibition of key cellular processes in both bacterial and cancer cells. It is suggested that the indole structure contributes to its ability to interact with biological targets effectively. The compound may inhibit DNA replication in bacteria by targeting DNA gyrase or other related enzymes.

Case Studies

Case Study 1: Antitubercular Activity

A study published in RSC Advances reported on a series of indole derivatives with significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The lead compound from this series was found to have an MIC value of 0.93 µg/mL against the H37Rv strain, highlighting the potential of indole-based compounds in treating tuberculosis .

Case Study 2: Anticancer Properties

Another investigation focused on the antiproliferative effects of various indole derivatives against cancer cell lines. The study revealed that certain modifications to the indole structure enhanced activity against A549 cells while maintaining low toxicity towards non-cancerous Vero cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.